molecular formula C11H16N6O2S B6442114 6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine CAS No. 2549040-41-5

6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine

Cat. No.: B6442114
CAS No.: 2549040-41-5
M. Wt: 296.35 g/mol
InChI Key: FZTSUYULALKOGO-UHFFFAOYSA-N
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Description

6-(4-Methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine is a purine derivative featuring a piperazine ring substituted with a methanesulfonyl group at the 4-position and a methyl group at the N-9 position. This compound is part of a broader class of functionalized purines designed for pharmacological applications, particularly as analogs of cannabidiol or anticancer agents. The methanesulfonyl group enhances electron-withdrawing properties and metabolic stability, while the N-9 methyl group optimizes steric and hydrophobic interactions with biological targets .

Properties

IUPAC Name

9-methyl-6-(4-methylsulfonylpiperazin-1-yl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-15-8-14-9-10(15)12-7-13-11(9)16-3-5-17(6-4-16)20(2,18)19/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTSUYULALKOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine core structure, which is then functionalized with a methyl group at the 9-position.

    Introduction of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the purine core.

    Methanesulfonylation: The final step involves the introduction of the methanesulfonyl group to the piperazine ring. This is typically achieved using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the purine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methanesulfonyl group.

Scientific Research Applications

6-(4-Methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Methanesulfonyl vs. Alkyl/Aryl Groups: The methanesulfonyl group in the target compound provides strong electron-withdrawing effects, enhancing binding to receptors with polar residues.
  • N-9 Substituents : The methyl group in the target compound minimizes steric hindrance compared to bulkier substituents like sec-butyl (PP17) or chlorophenyl (compound 29). This balance may optimize target affinity while maintaining solubility .

Pharmacological Implications

  • Anticancer Activity : PP17 (N-9 sec-butyl) induces G2/M phase arrest in MCF-7 cells, whereas the target compound’s methyl group may favor different cell cycle effects .
  • Receptor Binding: Methanesulfonyl’s electron-withdrawing nature may enhance hydrogen bonding with targets like cannabinoid receptors compared to electron-donating groups (e.g., methoxy in compound 17) .

Key Research Findings

Metabolic Stability

Structure-Activity Relationships (SAR)

  • Piperazine Modifications : Bulky substituents (e.g., tetrahydro-2H-pyran in compound 19) reduce conformational flexibility, while smaller groups (e.g., methanesulfonyl) optimize binding pocket fit .
  • N-9 Optimization : Methyl substituents balance hydrophobicity and steric effects, whereas chlorophenyl groups (compound 15) may introduce toxicity risks .

Biological Activity

6-(4-Methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine is a purine derivative recognized for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This compound features a unique structure that combines a purine core with a methanesulfonylpiperazine moiety, which enhances its selectivity and efficacy as a pharmacological agent.

The primary biological activity of this compound is attributed to its role as a selective inhibitor of the Phosphatidylinositol-3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth, proliferation, and survival. The inhibition of the PI3K/Akt signaling pathway has significant implications for cancer treatment, as this pathway is often dysregulated in tumors.

Table 1: Summary of Biological Activities

Biological Activity Mechanism Target
PI3K Inhibition Selective inhibition of PI3KPI3K/Akt pathway
Anticancer Activity Induces apoptosis in cancer cellsVarious tumor types
Antimicrobial Properties Inhibits growth of certain pathogensBacterial and viral targets

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, being described as orally bioavailable . This characteristic is essential for therapeutic applications, as it allows for effective administration and absorption in biological systems.

Research Findings

Recent studies have highlighted the compound's effectiveness in various cancer models. For instance, it has shown superior anti-tumor activity compared to other known PI3K inhibitors like AZD2014 and MK2206. This enhanced efficacy is attributed to its ability to modulate the expression of key regulatory molecules involved in tumor growth and survival.

Case Study: Anticancer Efficacy

A study focused on the anticancer effects of 6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine demonstrated significant tumor regression in xenograft models of gastric cancer. The compound was found to induce downregulation of miR-9 and upregulation of LIM homeobox transcription factor 1α (LMX1A), suggesting a novel mechanism of action that warrants further investigation .

Comparison with Similar Compounds

To understand the uniqueness of 6-(4-methanesulfonylpiperazin-1-yl)-9-methyl-9H-purine, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound Name Structure Biological Activity
6-(4-Methanesulfonylpiperazin-1-yl)-2-methylpyrimidineSimilar core structureModerate PI3K inhibition
4-(4-Methanesulfonylpiperazin-1-yl)-6-methoxypyrimidineDifferent substituentsAntimicrobial activity
2-(1H-Indazol-4-yl)-6-(4-methanesulfonylpiperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidineComplex structureAnticancer properties

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